2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide
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Overview
Description
2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with an aminoacetamide group attached, making it a versatile molecule for various chemical reactions and biological interactions.
Mechanism of Action
Target of Action
The primary target of the compound 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide is the Cytochrome bd oxidase (Cyt-bd) enzyme . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis .
Mode of Action
The compound this compound interacts with its target, the Cyt-bd enzyme, by inhibiting its function . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the energy metabolism of the bacteria .
Biochemical Pathways
The inhibition of the Cyt-bd enzyme by this compound affects the oxidative phosphorylation pathway . This disruption can lead to ATP depletion in the bacteria, affecting its survival and growth .
Result of Action
The result of the action of this compound is the inhibition of the Cyt-bd enzyme, leading to ATP depletion in the bacteria . This can potentially inhibit the growth and survival of the bacteria, making this compound a potential candidate for the treatment of tuberculosis .
Biochemical Analysis
Biochemical Properties
For instance, some thienopyrimidines have been found to inhibit protein kinases, which play key roles in cell signaling pathways .
Cellular Effects
The cellular effects of 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide are currently unknown. Thienopyrimidines have been reported to have various effects on cells. For example, some thienopyrimidines have been found to have antiproliferative effects on cancer cells .
Molecular Mechanism
Thienopyrimidines have been reported to exert their effects through various mechanisms, such as inhibition of protein kinases .
Temporal Effects in Laboratory Settings
Thienopyrimidines have been used in various laboratory studies, and their effects have been observed over time .
Dosage Effects in Animal Models
Thienopyrimidines have been studied in animal models, and their effects have been observed to vary with dosage .
Metabolic Pathways
Thienopyrimidines have been found to interact with various enzymes and cofactors .
Transport and Distribution
Thienopyrimidines have been studied for their interactions with various transporters and binding proteins .
Subcellular Localization
Thienopyrimidines have been studied for their effects on the activity and function of various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in the presence of a desiccant like calcium chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of thienopyrimidine derivatives, including this compound, may involve large-scale cyclization reactions using automated reactors. The use of high-purity reagents and controlled reaction environments ensures the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thienopyrimidine compounds .
Scientific Research Applications
2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Thieno[3,2-d]pyrimidine-4-ones
- Thieno[3,4-b]pyridine derivatives
- 2-amino-thiophene-3-carboxylate derivatives
Comparison: 2-({Thieno[2,3-d]pyrimidin-4-yl}amino)acetamide is unique due to its specific aminoacetamide group, which enhances its reactivity and biological activity compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c9-6(13)3-10-7-5-1-2-14-8(5)12-4-11-7/h1-2,4H,3H2,(H2,9,13)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGDXLHPQVEED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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